6-Bromo-2-(methylthio)benzo[d]thiazole

Purity Quality control Procurement

Purity gaps confound SAR interpretation. This 98% pure benzothiazole building block enables orthogonal functionalization: the C6-Br bond undergoes fast oxidative addition for Suzuki coupling, while the C2-SMe group can subsequently be activated for Pd-catalyzed isocyanide insertion. Compared to the 6-chloro analog, the aryl bromide offers intrinsically faster kinetics, allowing milder coupling conditions with reduced catalyst loading. A melting point of 83-89°C provides a rapid, low-cost identity check to distinguish it from the 5-bromo isomer (mp 77-81°C). Each batch is supplied with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C8H6BrNS2
Molecular Weight 260.2 g/mol
CAS No. 474966-97-7
Cat. No. B1289472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(methylthio)benzo[d]thiazole
CAS474966-97-7
Molecular FormulaC8H6BrNS2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)Br
InChIInChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
InChIKeyHTHXCBXPHYBLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(methylthio)benzo[d]thiazole: Key Properties & Sourcing


6-Bromo-2-(methylthio)benzo[d]thiazole is a heterocyclic benzothiazole derivative (C₈H₆BrNS₂, MW 260.17) featuring a bromine atom at the 6-position and a methylthio group at the 2-position. This substitution pattern provides a dual-channel synthetic utility: the C–Br bond enables metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) for C–C and C–N bond formation, while the C2–SMe group can undergo Pd-catalyzed insertion or oxidation [1]. Unlike many in-class analogs, this compound is available at 98% purity with batch-level analytical documentation (NMR, HPLC, GC) from major suppliers .

Dual-channel synthetic handle for cross-coupling and C–S insertion workflows
Batch-level analytical documentation supports identity verification
Orthogonal reactivity enables divergent library synthesis from a single intermediate

6-Bromo-2-(methylthio)benzo[d]thiazole vs. 5-Bromo & 6-Chloro Analogs


Positional isomerism and halogen identity critically influence both reactivity and biological profile across the benzothiazole scaffold. The 6-bromo isomer and the 5-bromo isomer (CAS 203395-29-3) exhibit distinct physicochemical properties (melting point, pKa) and divergent solid-state behavior that affects formulation and handling. Furthermore, the 6-chloro analog (CAS 3507-42-4) has a lower leaving-group propensity in cross-coupling chemistry, with aryl bromides demonstrating faster oxidative addition than aryl chlorides under standard Pd-catalyzed conditions [1]. Procurement evidence confirms that the 5-bromo isomer is supplied at lower purity (95%) and without vendor-collected analytical data , making direct substitution scientifically and operationally unreliable.

Target
6-Bromo isomer
Batch QC documentation reduces mischaracterization risk
Risk 1
5-Bromo isomer
Lower purity and absent analytical data may compromise SAR reproducibility
Risk 2
6-Chloro analog
Aryl chloride reactivity profile may not transfer under standard Pd-catalyzed conditions

6-Bromo-2-(methylthio)benzo[d]thiazole: Head-to-Head Comparison with Analogs


Purity & Analytical Documentation: vs. 5-Bromo Isomer

The 6-bromo isomer is consistently available at 98% purity with vendor-provided batch-specific analytical data (NMR, HPLC, GC) from major suppliers . In direct contrast, the 5-bromo positional isomer (CAS 203395-29-3) is supplied at 95% purity, and Sigma-Aldrich explicitly states that it does not collect analytical data for this product, selling it 'AS-IS' without any warranty of identity or purity . This 3% absolute purity difference, combined with the availability of verified characterization, directly impacts the reliability of SAR studies and scale-up reproducibility.

Purity & Documentation
Data to verify
98% vs. 95% purity; batch QC available vs. absent
Procurement fit depends on documented identity
Supplier-reported quality gap; verify with independent analysis
Purity Quality control Procurement Benzothiazole

Melting Point Differentiation: 6-Bromo vs. 5-Bromo Isomer

Melting point serves as a primary identity marker for solid research chemicals. The 6-bromo isomer exhibits a melting range of 83–89 °C (approx. 86 °C reference value) , whereas the 5-bromo isomer melts at 77–81 °C (approx. 79 °C reference value) . The approximately 6–7 °C difference between the two positional isomers allows unambiguous identity confirmation via simple melting point determination, reducing reliance on advanced spectroscopic techniques for incoming quality control.

Melting Point
Reported
6-Br: 83–89 °C vs. 5-Br: 77–81 °C
Supports low-cost isomer identity verification
Capillary method; reference values from TCI and databases
Melting point Identity verification Solid-state property Benzothiazole

Predicted pKa Basicity for Separation Strategies

The predicted pKa of the 6-bromo isomer is 0.58 ± 0.10 , while the 5-bromo isomer has a predicted pKa of 0.72 ± 0.10 . Although both are weakly basic, the ~0.14 unit difference indicates that the 6-bromo isomer is slightly less basic. This difference can be exploited in extractive work-up, salt formation, or chromatographic separation of reaction mixtures containing both isomers.

Predicted pKa
Predicted
6-Br: 0.58 ± 0.10 vs. 5-Br: 0.72 ± 0.10
Basicity difference may guide separation strategy
Predicted values; experimental confirmation recommended
pKa Basicity Salt formation Purification Benzothiazole

Synthetic Versatility: Dual Reactive Sites for Divergent Library Synthesis

The 6-bromo substituent is a competent handle for Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings, while the 2-methylthio group can undergo Pd-catalyzed isocyanide insertion to generate thioimidates and thioesters [1]. This orthogonal reactivity at C6–Br and C2–SMe enables sequential, divergent derivatization from a single starting material—a capability not available with non-halogenated 2-(methylthio)benzothiazole or with 2-unsubstituted 6-bromobenzothiazole.

Synthetic Versatility
Class-level inference
Two orthogonal reactive centers: C6–Br + C2–SMe
Enables sequential divergent derivatization
Pd-catalyzed conditions; Angew. Chem. Int. Ed., 2018
Cross-coupling C–S insertion Divergent synthesis Benzothiazole

NMR & LC-MS Identity Signature for Reaction Monitoring

The compound displays a diagnostic 1H NMR pattern (400 MHz, DMSO-d₆): δ 8.30 (s, 1H), 7.76 (d, 1H), 7.59 (d, 1H), 2.79 (s, 3H), with LC-MS m/z [M+H]⁺ 260.2 and 262.1 (characteristic Br isotope pattern) and RT 3.65 min . This signature is distinct from the 5-bromo isomer, which shows a different aromatic proton coupling pattern due to the altered substitution geometry. The well-resolved singlet at δ 8.30 (H-7) and the S–CH₃ singlet at δ 2.79 serve as rapid reaction-monitoring markers.

NMR & LC-MS Signature
Reported
δ 8.30 (s), 2.79 (s); m/z 260.2/262.1, RT 3.65 min
Supports reaction monitoring and purity assessment
400 MHz, DMSO-d₆; qualitatively distinct from 5-bromo isomer
NMR LC-MS Identity confirmation Benzothiazole

6-Bromo-2-(methylthio)benzo[d]thiazole: Research & Industrial Applications


Orthogonal Derivatization for Medicinal Chemistry Library Synthesis

When building a focused benzothiazole library, 6-Bromo-2-(methylthio)benzo[d]thiazole enables sequential, independent functionalization at C6 and C2. The C6–Br bond undergoes Suzuki coupling to install aryl/heteroaryl diversity, while the intact C2–SMe group can subsequently be activated for Pd-catalyzed isocyanide insertion to generate thioimidate or thioester derivatives [1]. This orthogonal reactivity strategy is not accessible with mono-functionalized analogs such as 2-(methylthio)benzothiazole (lacks the Br handle) or 6-bromobenzothiazole (lacks the SMe handle).

Batch Reproducibility in SAR Studies

In SAR programs where even minor impurities can confound biological readouts, the 98% purity and vendor-provided batch QC (NMR, HPLC, GC) [1] make the 6-bromo isomer the preferred choice over the 5-bromo isomer, which is supplied at 95% purity without vendor analytical data . The 3% purity gap and the absence of QC documentation for the 5-bromo isomer introduce uncertainty that is incompatible with rigorous SAR interpretation.

Incoming QC & Identity Verification

For laboratories procuring multi-gram quantities, the melting point of 83–89 °C [1] provides a rapid, low-cost identity check that can distinguish the 6-bromo isomer from the 5-bromo isomer (mp 77–81 °C) without the need for NMR or HPLC. This simple test prevents costly misidentification errors before committing the material to valuable downstream chemistry.

Halogen-Dependent Reactivity in Cross-Coupling

When designing Pd-catalyzed cross-coupling sequences, the aryl bromide at C6 offers faster oxidative addition kinetics compared to the corresponding aryl chloride (6-chloro-2-(methylthio)benzo[d]thiazole) [1]. This intrinsic reactivity advantage allows for milder reaction conditions (lower temperature, reduced catalyst loading) and can enable chemoselective coupling in substrates bearing multiple halogen substituents, making the 6-bromo compound the preferred starting material for convergent synthetic strategies.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dual orthogonal reactive handles
Sequential C6 and C2 derivatization workflow
Structure-activity relationship studies
Batch-level analytical documentation
Lot-to-lot identity and purity consistency
Incoming quality control
Isomer-specific melting point
Rapid positional isomer differentiation
Cross-coupling methodology development
Aryl bromide oxidative addition profile
Reaction condition and chemoselectivity assessment

Technical Documentation Hub

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